2-Thiazolcarbaldehyd

Übersicht

Beschreibung

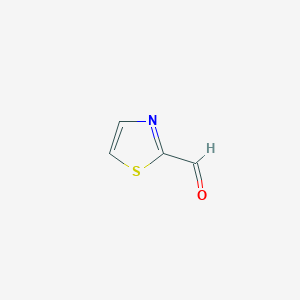

2-Thiazolecarboxaldehyde is a thiazole aldehyde derivative . It has an empirical formula of C4H3NOS and a molecular weight of 113.14 . It is used as a reactant in various syntheses .

Synthesis Analysis

2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate, catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied using electrospray ionization mass spectrometry (ESI-MS) .

Molecular Structure Analysis

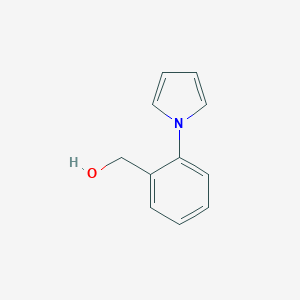

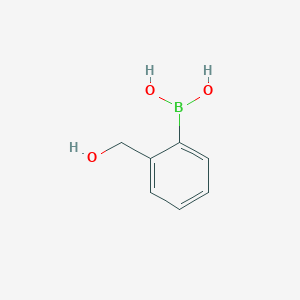

The molecular structure of 2-Thiazolecarboxaldehyde consists of a thiazole ring attached to a formyl group . The SMILES string representation of the molecule is O=Cc1nccs1 .

Chemical Reactions Analysis

2-Thiazolecarboxaldehyde is used as a reactant in the synthesis of various compounds. For instance, it is used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity . It is also used in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .

Physical And Chemical Properties Analysis

2-Thiazolecarboxaldehyde is a liquid at room temperature . It has a refractive index of 1.574 at 20°C . The boiling point is 61-63 °C at 15 mmHg , and the density is 1.288 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthese von Benzothiazin-N-Acylhydrazonen

2-Thiazolcarbaldehyd wird bei der Synthese von Benzothiazin-N-Acylhydrazonen verwendet, die ein potenzielles antinozizeptives und entzündungshemmendes Wirkungsspektrum aufweisen. Diese Anwendung unterstreicht seine Rolle bei der Entwicklung von Therapeutika zur Schmerz- und Entzündungsmanagement .

Herstellung von Thiazol-2-yl-(amino)methylphosphonat-Diethylestern

Diese Verbindung dient als Reaktant bei der Herstellung von Thiazol-2-yl-(amino)methylphosphonat-Diethylestern, die wertvolle Zwischenprodukte in der organischen Synthese sind und weitere Anwendungen in der medizinischen Chemie haben könnten .

Bildung von Iminoestern

Durch Reaktion mit L-Leucin-tert-butylester-Hydrochlorid ist this compound an der Bildung von Iminoestern beteiligt, die bei der Synthese verschiedener organischer Verbindungen von Bedeutung sind .

Baustein für Taxan-Analoga

Es wird auch als Baustein für Taxan-Analoga verwendet, die in der Erforschung und Entwicklung neuer Medikamente, insbesondere im Bereich der Onkologie, wichtig sind .

Baylis–Hillman-Reaktion

this compound unterliegt der Baylis–Hillman-Reaktion mit Methylacrylat, katalysiert durch DABCO (1,4-Diazabicyclo[2.2.2]octan). Diese Reaktion ist in der organischen Chemie von Bedeutung für die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen und wurde mit Hilfe der Elektrospray-Ionisations-Massenspektrometrie (ESI-MS) untersucht .

Safety and Hazards

2-Thiazolecarboxaldehyde is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that this compound is a reactive derivative of thiazole aldehyde .

Mode of Action

2-Thiazolecarboxaldehyde undergoes a Baylis–Hillman reaction with methyl acrylate. This reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), a common catalyst used in organic synthesis

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a density of 1288 g/mL at 25 °C These physical properties may influence its absorption and distribution within the body

Result of Action

It’s known that the compound is a useful building block for taxane analogs . Taxanes are a class of drugs commonly used in cancer treatment, suggesting that 2-Thiazolecarboxaldehyde may have potential applications in medicinal chemistry.

Action Environment

It’s known that the compound should be stored at 2-8°c , indicating that temperature could affect its stability. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

Eigenschaften

IUPAC Name |

1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTFNNUASMWGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370565 | |

| Record name | 2-Thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10200-59-6 | |

| Record name | 2-Thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Thiazolecarboxaldehyde interact with DNA, and what are the implications of this interaction?

A1: Research suggests that 2-Thiazolecarboxaldehyde demonstrates a binding affinity for calf-thymus DNA (CT-DNA). [] This interaction appears to involve the thiazole ring of the compound, suggesting a binding mechanism distinct from typical intercalation. [] While the exact downstream effects require further investigation, this binding affinity highlights the potential of 2-Thiazolecarboxaldehyde and its derivatives as DNA-targeting molecules for various applications.

Q2: Can 2-Thiazolecarboxaldehyde be used to synthesize complex molecules, and what role does asymmetric catalysis play in this process?

A2: Yes, 2-Thiazolecarboxaldehyde serves as a valuable building block in synthesizing complex molecules, particularly N-acylpyrrolidines. [] A key step involves a [3+2] cycloaddition reaction with methyl acrylate, where 2-Thiazolecarboxaldehyde reacts with L-leucine tert-butyl ester hydrochloride to form an imino ester. [] Asymmetric catalysis, facilitated by a silver acetate complex and a cinchona alkaloid like hydroquinine, is crucial in this step. [] This process enables the formation of specific stereoisomers with high enantiomeric control, highlighting the importance of asymmetric catalysis in achieving desired product selectivity and purity.

Q3: What spectroscopic techniques are useful for characterizing 2-Thiazolecarboxaldehyde and its derivatives?

A3: A combination of spectroscopic methods is typically employed for the comprehensive characterization of 2-Thiazolecarboxaldehyde and its derivatives. These include: * X-ray crystallography: This technique provides detailed structural information, including bond lengths, angles, and overall molecular conformation. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure and purity of the compound. [] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon backbone of the molecule.* Elemental Analysis: This method confirms the elemental composition, ensuring the synthesized compound matches the expected molecular formula. []* UV-Vis Spectroscopy: This technique is particularly useful for studying the interaction of 2-Thiazolecarboxaldehyde derivatives with DNA and RNA by analyzing changes in absorbance patterns. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.